molecular formula C11H7BrF2O B2371153 2-(4-Bromophenyl)-5-(difluoromethyl)furan CAS No. 2248395-54-0

2-(4-Bromophenyl)-5-(difluoromethyl)furan

Cat. No.: B2371153
CAS No.: 2248395-54-0
M. Wt: 273.077
InChI Key: FSZCAOJNTGPKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-5-(difluoromethyl)furan is an organic compound characterized by a furan ring substituted with a 4-bromophenyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(difluoromethyl)furan typically involves the reaction of 4-bromobenzaldehyde with difluoromethyl ketone in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(difluoromethyl)furan undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-5-(difluoromethyl)furan has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(difluoromethyl)furan involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromophenyl group may enhance binding affinity to certain targets, while the difluoromethyl group can influence the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)furan: Lacks the difluoromethyl group, which may result in different chemical properties and biological activities.

    5-(Difluoromethyl)furan:

Uniqueness

2-(4-Bromophenyl)-5-(difluoromethyl)furan is unique due to the presence of both the bromophenyl and difluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromophenyl)-5-(difluoromethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF2O/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZCAOJNTGPKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.